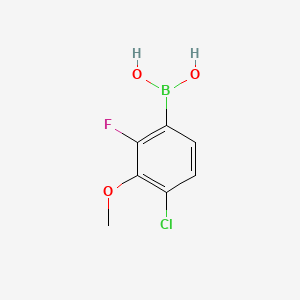

4-Chloro-2-fluoro-3-methoxyphenylboronic acid

描述

This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocycles. For example, it is critical in producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, a precursor to herbicidal agents targeting broadleaf weeds in crops such as wheat and rice . Its structural complexity allows precise regioselectivity in coupling reactions, making it valuable in agrochemical and pharmaceutical research.

属性

IUPAC Name |

(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJCQSNQOHRAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657510 | |

| Record name | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944129-07-1 | |

| Record name | B-(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944129-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944129071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary target of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

This compound interacts with its targets through a process known as transmetalation. In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

生物活性

4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CFMB) is a boronic acid derivative characterized by a phenyl ring substituted with a methoxy group, chlorine, and fluorine atoms. Its molecular formula is and it has a molecular weight of 204.39 g/mol. The compound is primarily recognized for its role in organic synthesis and potential biological activity, particularly in medicinal chemistry.

The biological activity of CFMB is largely attributed to its ability to interact with biological molecules through reversible covalent bonding, particularly with hydroxyl groups present in enzymes and receptors. This interaction is foundational to the Suzuki-Miyaura (SM) coupling reaction , a widely used method in organic synthesis which facilitates the formation of carbon-carbon bonds.

Key Mechanisms:

- Transmetalation: CFMB participates in transmetalation processes, crucial for the SM coupling.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, enhancing its therapeutic relevance.

Biological Activity Overview

Recent studies have indicated that CFMB exhibits various biological activities, including antimicrobial and anticancer properties. The compound's unique substituents may enhance its binding affinity and specificity towards target proteins.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study investigated the effects of CFMB on various bacterial strains, highlighting its inhibitory action against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research focusing on the anticancer effects revealed that CFMB could inhibit the proliferation of certain cancer cell lines, such as breast and prostate cancer cells. The mechanism was linked to its interaction with specific signaling pathways that regulate cell growth and apoptosis.

- Enzyme Interaction Studies : CFMB has been evaluated for its ability to inhibit enzymes like carbonic anhydrase and certain kinases. These studies utilized kinetic assays to determine the binding affinity and inhibition constants, demonstrating significant enzyme inhibition at micromolar concentrations.

Synthesis and Applications

CFMB is synthesized through various methods involving boronic acid chemistry. Its applications extend beyond biological activity; it serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods:

- Boronate Ester Formation : CFMB can be synthesized via reactions involving lithiated phenols and boron reagents.

- Isolation Techniques : Methods for isolating CFMB from reaction mixtures have been optimized to achieve high purity (>90%) suitable for research applications.

科学研究应用

Medicinal Chemistry

1. Anticancer Activity

4-Chloro-2-fluoro-3-methoxyphenylboronic acid has been investigated for its potential in cancer therapies. Boronic acids are known to inhibit proteasome activity, which is crucial in cancer cell proliferation and survival. Studies have shown that compounds like this can enhance the efficacy of existing chemotherapeutics, such as bortezomib, by overcoming drug resistance mechanisms in various cancers, including multiple myeloma and lymphoma .

2. Drug Development

The compound serves as a key intermediate in the synthesis of novel therapeutic agents. For instance, it is utilized in the development of inhibitors targeting specific enzymes involved in cancer progression. The ability to modify the boronic acid structure allows for the design of compounds with improved selectivity and potency against cancer cells .

Agrochemicals

1. Herbicide Intermediates

this compound is employed in the synthesis of herbicides, particularly those targeting dicot weeds. Its derivatives are integral to creating effective agrochemicals that minimize crop competition and enhance agricultural productivity. The compound's unique chemical properties allow for the development of herbicides with lower toxicity profiles and improved environmental compatibility .

Materials Science

1. Sensor Applications

The compound has potential uses in sensor technology due to its ability to form complexes with various analytes. Boronic acids can selectively bind to diols and sugars, making them suitable for developing sensors that detect glucose levels or other biomolecules relevant in medical diagnostics .

Case Studies

相似化合物的比较

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Key Research Findings

- Electronic Effects : The chlorine at position 4 in this compound enhances electron withdrawal, stabilizing transition states in Suzuki couplings. This contrasts with 4-fluoro-3-methoxyphenylboronic acid, where fluorine’s weaker electronegativity reduces such effects .

- Steric Considerations : Analogs like 5-chloro-2-methoxyphenylboronic acid exhibit reduced steric hindrance at the ortho position, improving coupling yields in sterically demanding reactions .

- Solubility and Reactivity: The 2-methoxyethoxy group in 1256346-26-5 improves solubility in polar solvents, facilitating aqueous-phase reactions , whereas the trifluoromethyl group in 313545-41-4 accelerates reactions in non-polar media .

- Regioselectivity : The unique substitution pattern of this compound enables selective cross-couplings, as demonstrated in the synthesis of herbicidal pyridine carboxylates .

准备方法

Lithiation and Boronation

- The reaction begins by treating the 2,6-dichloro-fluoroanisole (or 3-chloro-1-fluoro-2-substituted benzene) with n-butyllithium at low temperature to form the corresponding aryllithium intermediate.

- This intermediate is then quenched with trimethyl borate (B(OMe)3), which introduces the boronate ester functionality.

Hydrolysis and Workup

- The reaction mixture is treated with an aqueous base (e.g., sodium hydroxide) to convert the boronate ester into the sodium salt of the boronic acid.

- Acidification with hydrochloric acid (6 M HCl) protonates the boronate salt, yielding the free boronic acid.

- The aqueous layer containing the boronic acid is then diluted with acetonitrile.

Salt-Assisted Extraction and Isolation

- Addition of a salt such as sodium chloride to the mixture promotes phase separation into an acetonitrile-rich organic layer and an aqueous layer.

- The boronic acid preferentially partitions into the acetonitrile layer.

- Separation of layers followed by evaporation of acetonitrile and drying under vacuum yields the purified 4-chloro-2-fluoro-3-methoxyphenylboronic acid as a white solid.

Yield and Purity

- The described method typically provides yields greater than 90%, with purity levels exceeding 95% and often reaching above 98%.

- A slightly lower yield (~80%) may be obtained depending on reaction conditions and scale.

- The isolated product can be used directly in subsequent coupling or esterification reactions without further concentration or purification steps, reducing process complexity.

Summary Table of Preparation Parameters

| Step | Conditions/Reagents | Outcome/Notes |

|---|---|---|

| Starting material | 2,6-dichloro-fluoroanisole or similar | Substituted benzene for lithiation |

| Lithiation | n-Butyllithium (n-BuLi), low temperature | Formation of aryllithium intermediate |

| Boronation | Trimethyl borate (B(OMe)3) | Formation of boronate ester |

| Hydrolysis/Base treatment | Aqueous NaOH | Conversion to sodium boronate salt |

| Acidification | 6 M HCl | Protonation to free boronic acid |

| Extraction | Acetonitrile (MeCN) + NaCl (salt) | Phase separation; boronic acid partitions to MeCN |

| Isolation | Evaporation and vacuum drying | White solid boronic acid with >90% yield and >95% purity |

Additional Notes and Research Findings

- The acid used for protonation must be strong enough to fully protonate the boronate salt; hydrochloric acid is preferred.

- Salt saturation of the aqueous phase (e.g., with NaCl) enhances the efficiency of phase separation and increases yield.

- The method allows fewer unit operations, improving scalability and cost-effectiveness.

- The boronic acid product remains soluble in acetonitrile, facilitating direct use in downstream synthetic steps without isolation.

- Alkyl groups on the starting material may vary, including straight, branched, or cyclic groups, which can influence lithiation and boronation efficiency.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-chloro-2-fluoro-3-methoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer :

- The compound is typically synthesized via Miyaura borylation , where a halogenated precursor (e.g., 4-chloro-2-fluoro-3-methoxybromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

- Key Variables :

- Temperature : Reactions often proceed at 80–100°C in anhydrous dioxane.

- Catalyst Loading : 2–5 mol% Pd catalyst ensures optimal conversion.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.9–4.1 ppm (OCH₃), δ 6.8–7.3 ppm (aromatic protons).

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid functionality.

- ¹⁹F NMR : A doublet (J ≈ 8–10 Hz) at δ -110 to -115 ppm indicates fluorine substituents .

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>97%) and detect boroxine byproducts .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer :

- Solubility :

- Polar Solvents : Soluble in THF, DMSO, and methanol; poorly soluble in water.

- Non-Polar Solvents : Limited solubility in hexane or chloroform.

- Stability :

- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent oxidation and boroxine formation .

- Handling : Use anhydrous conditions to avoid hydrolysis of the boronic acid group .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F) and electron-donating (OCH₃) groups influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- Electronic Effects :

- Chloro and Fluoro : Deactivate the aryl ring, slowing oxidative addition but improving regioselectivity.

- Methoxy : Ortho/para-directing effects may compete, requiring optimized catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) .

- Case Study :

- Coupling Partner : 2-Bromopyridine.

- Conditions : 1.5 eq. boronic acid, 3 mol% Pd(OAc)₂, K₂CO₃ in DMF/H₂O (3:1) at 90°C.

- Yield : ~75–85% (vs. <60% for non-fluorinated analogs) .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?

- Methodological Answer :

- Troubleshooting Steps :

Purity Check : Confirm boronic acid integrity via ¹¹B NMR; impurities (e.g., boroxines) reduce reactivity .

Base Selection : Test alternatives (Cs₂CO₃ vs. K₃PO₄) to mitigate dehalogenation side reactions.

Ligand Screening : Bulky ligands (e.g., XPhos) enhance steric protection of the Pd center, reducing homocoupling .

- Example : A study reported 40% yield with K₂CO₃ vs. 72% with Cs₂CO₃ due to reduced proto-deboronation .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations :

- HOMO-LUMO Analysis : Assess electrophilicity of the boronic acid and nucleophilicity of coupling partners.

- Transition State Modeling : Use Gaussian09 with B3LYP/6-31G(d) to predict activation barriers for Suzuki couplings .

- Case Result : Calculations revealed that fluorine’s inductive effect lowers the LUMO energy of the aryl ring, accelerating transmetallation by 15% compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。